molecular formula C14H6Cl2N2O4 B5548893 6-chloro-2-(2-chloro-5-nitrophenyl)-4H-3,1-benzoxazin-4-one

6-chloro-2-(2-chloro-5-nitrophenyl)-4H-3,1-benzoxazin-4-one

Cat. No.: B5548893
M. Wt: 337.1 g/mol
InChI Key: LSRQRRMTSVYAAW-UHFFFAOYSA-N
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Description

6-chloro-2-(2-chloro-5-nitrophenyl)-4H-3,1-benzoxazin-4-one is a complex organic compound that belongs to the benzoxazinone family. This compound is characterized by its unique structure, which includes a benzoxazinone core with chloro and nitro substituents. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-2-(2-chloro-5-nitrophenyl)-4H-3,1-benzoxazin-4-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-chloro-5-nitroaniline with phosgene to form the corresponding isocyanate. This intermediate is then reacted with salicylic acid derivatives under controlled conditions to yield the final benzoxazinone product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, industrial methods may incorporate purification steps such as recrystallization and chromatography to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

6-chloro-2-(2-chloro-5-nitrophenyl)-4H-3,1-benzoxazin-4-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chloro groups can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 6-chloro-2-(2-chloro-5-aminophenyl)-4H-3,1-benzoxazin-4-one.

Scientific Research Applications

6-chloro-2-(2-chloro-5-nitrophenyl)-4H-3,1-benzoxazin-4-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-chloro-2-(2-chloro-5-nitrophenyl)-4H-3,1-benzoxazin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-5-nitrophenylboronic acid
  • 2-chloro-5-nitrotoluene
  • 2-chloro-5-nitropyridine

Uniqueness

6-chloro-2-(2-chloro-5-nitrophenyl)-4H-3,1-benzoxazin-4-one is unique due to its benzoxazinone core, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

6-chloro-2-(2-chloro-5-nitrophenyl)-3,1-benzoxazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H6Cl2N2O4/c15-7-1-4-12-10(5-7)14(19)22-13(17-12)9-6-8(18(20)21)2-3-11(9)16/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSRQRRMTSVYAAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C2=NC3=C(C=C(C=C3)Cl)C(=O)O2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H6Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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